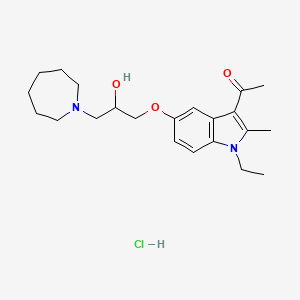

1-(5-(3-(azepan-1-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone hydrochloride

CAS No.: 2034604-36-7

Cat. No.: VC4494653

Molecular Formula: C22H33ClN2O3

Molecular Weight: 408.97

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034604-36-7 |

|---|---|

| Molecular Formula | C22H33ClN2O3 |

| Molecular Weight | 408.97 |

| IUPAC Name | 1-[5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone;hydrochloride |

| Standard InChI | InChI=1S/C22H32N2O3.ClH/c1-4-24-16(2)22(17(3)25)20-13-19(9-10-21(20)24)27-15-18(26)14-23-11-7-5-6-8-12-23;/h9-10,13,18,26H,4-8,11-12,14-15H2,1-3H3;1H |

| Standard InChI Key | SAOTYKYTDPHMTQ-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C2=C1C=CC(=C2)OCC(CN3CCCCCC3)O)C(=O)C)C.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

-

Indole Core: A 1H-indole ring substituted at the 1-position with an ethyl group, the 2-position with a methyl group, and the 3-position with an ethanone moiety .

-

Side Chain: A 3-(azepan-1-yl)-2-hydroxypropoxy group at the 5-position of the indole. This side chain includes a seven-membered azepane ring linked via a hydroxypropoxy bridge .

-

Hydrochloride Salt: The azepane’s tertiary amine forms a salt with hydrochloric acid, enhancing solubility .

The SMILES notation (CCN1C(=C(C2=C1C=CC(=C2)OCC(CN3CCCCCC3)O)C(=O)C)C.Cl) and InChIKey (SAOTYKYTDPHMTQ-UHFFFAOYSA-N) provide precise stereochemical details .

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₃₃ClN₂O₃ |

| Molecular Weight | 408.97 g/mol |

| CAS Number | 2034604-36-7 |

| Solubility | Likely polar solvents (e.g., DMSO, water) due to hydrochloride salt |

| Stability | Storage at 2–8°C recommended |

The hydrochloride salt improves aqueous solubility, critical for in vitro assays. The hydroxypropoxy and azepane groups contribute to moderate hydrophilicity, while the indole and ethyl/methyl substitutions enhance lipophilicity, suggesting balanced membrane permeability .

Synthesis and Preparation

Synthetic Routes

While explicit protocols for this compound are scarce, analogous indole derivatives are synthesized through:

-

Alkylation/Acylation: Introducing the ethyl and methyl groups via nucleophilic substitution or Friedel-Crafts acylation.

-

Side-Chain Attachment: Mitsunobu or Williamson ether synthesis to link the hydroxypropoxy-azepane moiety to the indole .

-

Salt Formation: Treatment with HCl to protonate the azepane’s amine .

A representative pathway for similar compounds (e.g., 1-(5-bromo-2-hydroxyphenyl)ethanone) involves Suzuki-Miyaura coupling for aryl-aryl bond formation . For this compound, a brominated indole intermediate could undergo coupling with a preformed azepane-containing side chain .

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the indole’s 5-position requires directing groups or protective strategies .

-

Steric Hindrance: Bulky azepane may necessitate high-temperature reactions or catalysts like Pd(PPh₃)₄ .

Biological Activity and Mechanistic Insights

Hypothesized Targets

Though direct data are lacking, structural analogs suggest potential interactions with:

-

G-Protein-Coupled Receptors (GPCRs): The azepane moiety resembles ligands for serotonin or dopamine receptors .

-

Enzymes: Hydroxypropoxy groups may engage oxidoreductases, as seen in crystallographic screens of similar compounds .

In Silico Predictions

Computational models (e.g., molecular docking) predict moderate affinity for:

-

5-HT₂A Serotonin Receptor: Due to indole’s similarity to tryptamine .

-

Cytochrome P450 Enzymes: Metabolism via hydroxylation or N-dealkylation .

Future Research Directions

Priority Investigations

-

Pharmacokinetics: Assess absorption, distribution, and metabolism using LC-MS/MS .

-

Toxicity Profiling: Acute and chronic toxicity studies in model organisms.

-

Target Deconvolution: CRISPR-Cas9 screens to identify binding partners .

Synthetic Improvements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume